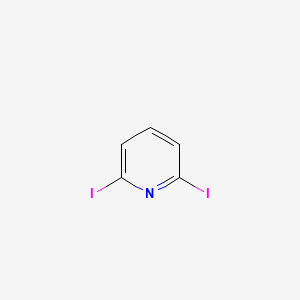

2,6-Diiodopyridine

概要

説明

2,6-Diiodopyridine is an organic compound with the molecular formula C5H3I2N. It is a derivative of pyridine, where two iodine atoms are substituted at the 2nd and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

準備方法

2,6-Diiodopyridine can be synthesized through the iodination of pyridine derivatives. One common method involves the reaction of 2,6-diaminopyridine with iodine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol . The reaction conditions include maintaining a controlled temperature and protecting the reaction mixture from light to prevent decomposition.

化学反応の分析

Cross-Coupling Reactions

2,6-Diiodopyridine serves as a versatile substrate in transition-metal-catalyzed cross-coupling reactions due to the high leaving-group ability of iodine.

Sonogashira-Hagihara Coupling

This reaction enables the formation of carbon-carbon bonds between this compound and terminal alkynes. For example:

- Reaction : Coupling with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene under palladium/copper catalysis yields strained pyridine-containing macrocycles .

- Conditions : Catalyzed by Pd(PPh₃)₂Cl₂/CuI in tetrahydrofuran (THF) with triethylamine as a base.

Suzuki-Miyaura Coupling

While not explicitly documented for this compound in the provided sources, analogous reactivity with arylboronic acids is expected based on its dibromo counterpart .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing pyridine nitrogen activates the ring for substitution, though steric hindrance from iodine limits reactivity at the 2- and 6-positions.

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines | 2-Iodo-6-aminopyridine | High-temperature heating | ~70% |

| Thiols | 2-Iodo-6-thiopyridine | Base (e.g., K₂CO₃), polar aprotic solvent | Not specified |

Metalation Reactions

This compound undergoes metal-halogen exchange to form organometallic intermediates:

- Grignard Formation : Reacts with ethylmagnesium bromide in THF to generate pyridyl dimagnesium bromide, which can be quenched with iodine to regenerate diiodopyridine .

- Lithiation : Treatment with LDA (lithium diisopropylamide) at low temperatures (-78°C) yields aryllithium species for further functionalization .

Structural and Halogen Bonding Interactions

The iodine atoms participate in non-covalent interactions critical for supramolecular assembly:

- C-H···N Hydrogen Bonding : Forms chains in the crystal lattice .

- I···I Halogen Bonding : Stabilizes layered structures (distance: ~3.5 Å) .

Pharmaceutical Intermediates

- Used to synthesize anti-cancer and anti-inflammatory agents via cross-coupling .

- Example : Key precursor in tridentate ligand systems for catalytic applications .

Material Science

- Incorporates into organic semiconductors for OLEDs and solar cells due to electron-deficient aromaticity .

Mechanistic Insights

- Cross-Coupling : Proceeds via oxidative addition of Pd(0) to the C-I bond, followed by transmetallation and reductive elimination .

- SNAr : Involves a carbanionic Meisenheimer intermediate, stabilized by the pyridine nitrogen .

This compound’s reactivity is governed by its electron-deficient aromatic system and the steric/electronic effects of iodine substituents. Its applications span pharmaceuticals, materials science, and catalysis, underscoring its importance in modern synthetic chemistry.

科学的研究の応用

Synthesis of 2,6-Diiodopyridine

This compound is typically synthesized through the iodination of 2,6-dibromopyridine or other pyridine derivatives. For instance, one method involves reacting 2,6-dibromopyridine with iodine in the presence of a suitable solvent such as tetrahydrofuran or dimethylformamide. This process allows for the selective introduction of iodine atoms at the 2 and 6 positions of the pyridine ring.

Applications in Organic Synthesis

1. Ligand for Metal Complexes

This compound serves as a versatile ligand in coordination chemistry. It can form stable complexes with transition metals, which are essential for catalysis and materials science. The ability to coordinate through nitrogen allows it to stabilize various oxidation states of metals.

| Metal Complex | Application |

|---|---|

| Pd(II) Complex | Catalysis in cross-coupling reactions |

| Cu(I) Complex | Catalytic applications in organic transformations |

Case Study : A study demonstrated that complexes formed with palladium using this compound as a ligand exhibited enhanced activity in Suzuki coupling reactions, showcasing its utility in organic synthesis .

2. Precursor for Functionalized Pyridines

This compound can be utilized as a starting material for synthesizing various functionalized pyridines through substitution reactions. The iodine substituents can be replaced with other functional groups under nucleophilic conditions.

| Substitution Reaction | Product |

|---|---|

| Reaction with amines | 2,6-Diaminopyridine |

| Reaction with Grignard reagents | 2,6-Dialkylpyridines |

3. Pharmaceutical Applications

Nitrogen-containing heterocycles like this compound are prominent in medicinal chemistry due to their biological activities. Research indicates that derivatives of this compound exhibit potential anti-cancer properties and act as inhibitors for various enzymes.

Applications in Material Science

1. Synthesis of Nanomaterials

The compound has been explored for its role in synthesizing nanoparticles and nanocomposites. Its ability to coordinate with metal ions makes it valuable in creating hybrid materials with unique electronic and optical properties.

| Nanomaterial Type | Application Area |

|---|---|

| Metal-organic frameworks (MOFs) | Gas storage and separation |

| Nanocomposites | Drug delivery systems |

作用機序

The mechanism of action of 2,6-Diiodopyridine largely depends on its role in specific chemical reactions. In cross-coupling reactions, for example, it acts as a substrate that undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

2,6-Diiodopyridine is unique due to the presence of two iodine atoms, which confer distinct reactivity compared to other halogenated pyridines. Similar compounds include:

2,6-Dibromopyridine: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.

2,6-Dichloropyridine: Contains chlorine atoms, which also affect its chemical behavior and uses.

4-Iodopyridine: A mono-substituted iodopyridine with different reactivity and applications compared to the di-substituted this compound.

These compounds are often compared in terms of their reactivity in substitution and cross-coupling reactions, with this compound generally showing higher reactivity due to the larger size and lower bond dissociation energy of iodine atoms.

生物活性

2,6-Diiodopyridine (CHIN), a halogenated derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its potential therapeutic applications.

This compound is characterized by its two iodine substituents at the 2 and 6 positions of the pyridine ring. This structural modification enhances its reactivity and interaction with biological targets. The synthesis typically involves iodination of pyridine derivatives using iodine or iodinating agents under controlled conditions to ensure high yields and purity.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

- Case Study 1 : A study evaluated the cytotoxicity of this compound against human breast cancer cells (MCF-7). The compound exhibited an IC value of approximately 15 μM, indicating significant antiproliferative activity. The mechanism was linked to the induction of G2/M phase arrest and apoptosis through caspase activation .

- Case Study 2 : In another investigation involving glioblastoma cell lines, this compound demonstrated enhanced efficacy when combined with conventional chemotherapeutics. The combination therapy resulted in a synergistic effect, reducing IC values significantly compared to monotherapy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study 3 : A study reported that this compound displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL against Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Tubulin Binding : Similar to other pyridine derivatives, it has been found to bind tubulin, inhibiting microtubule polymerization. This action is crucial for its anticancer properties as it disrupts mitotic spindle formation .

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in cancer progression and microbial resistance pathways, although specific targets remain under investigation .

Data Summary

| Biological Activity | Cell Line/Organism | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~15 μM | Apoptosis induction |

| Anticancer | Glioblastoma | Synergistic effect | G2/M phase arrest |

| Antimicrobial | Staphylococcus aureus | 32-128 μg/mL | Membrane disruption |

| Antimicrobial | Escherichia coli | 32-128 μg/mL | Membrane disruption |

特性

IUPAC Name |

2,6-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBAEQUKKOAEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465601 | |

| Record name | 2,6-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53710-17-1 | |

| Record name | 2,6-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2,6-Diiodopyridine?

A1: this compound (C₅H₃I₂N) is an organic compound with a molecular weight of 330.88 g/mol. [] It crystallizes in the polar space group Fmm2, displaying crystallographic mm2 symmetry. [] The molecule features a pyridine ring with iodine atoms substituted at the 2 and 6 positions. []

Q2: How is this compound used in synthetic chemistry?

A2: this compound serves as a valuable building block in organic synthesis, particularly in coupling reactions. For instance, it is a key starting material for synthesizing 5,5″-Dibromo-2,2′:6′,2″-terpyridine via palladium-catalyzed coupling with 5-Bromo-2-trialkylstannylpyridines. [] It can also participate in Sonogashira-Hagihara coupling reactions with alkynes to create macrocyclic compounds. [] One example involves its reaction with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene or cis-9,10-diethynyl-9,10-dimethoxy-9,10-dihydroanthracene, leading to the formation of macrocycles with alternating 2,6-diethynylpyridine and 3,6-dimethoxycyclohexa-1,4-diene units. []

Q3: Are there alternative synthetic routes to 2,6-bis(trifluoromethyl)pyridine starting from this compound?

A3: Yes, research indicates that this compound can be utilized to synthesize 2,6-bis(trifluoromethyl)pyridine. [] Reacting this compound with potassium trifluoroacetate produces 2,6-bis(trifluoromethyl)pyridine with yields ranging from 28% to 53%. [] This approach offers an alternative to using 2,6-dichloropyridine as a precursor. []

Q4: How does the structure of this compound influence its interactions within its crystal lattice?

A4: The crystal structure of this compound reveals intriguing intermolecular interactions. C-H...N hydrogen bonds link individual molecules, forming chains. [] These chains further connect through weaker I...I halogen-bonding interactions, resulting in the formation of layers within the crystal lattice. [] The pyridine rings align parallel to the polar z-axis, with the nitrogen atoms oriented in the +z direction, contributing to the polar stacking of layers perpendicular to the a-axis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。